molecular formula C17H34O2 B1622830 Decyl heptanoate CAS No. 94160-12-0

Decyl heptanoate

Cat. No.: B1622830
CAS No.: 94160-12-0
M. Wt: 270.5 g/mol
InChI Key: IZOUGMYSRZLQHB-UHFFFAOYSA-N
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Description

Decyl heptanoate (CAS: 94160-12-0) is a fatty acid ester with the molecular formula C₁₇H₃₄O₂, formed by the esterification of heptanoic acid (C₇H₁₄O₂) and decyl alcohol (C₁₀H₂₁OH).

Properties

CAS No.

94160-12-0

Molecular Formula

C17H34O2

Molecular Weight

270.5 g/mol

IUPAC Name

decyl heptanoate

InChI

InChI=1S/C17H34O2/c1-3-5-7-9-10-11-12-14-16-19-17(18)15-13-8-6-4-2/h3-16H2,1-2H3

InChI Key

IZOUGMYSRZLQHB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOC(=O)CCCCCC

Canonical SMILES

CCCCCCCCCCOC(=O)CCCCCC

Other CAS No.

94160-12-0

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Decyl heptanoate undergoes acid- or base-catalyzed hydrolysis , reverting to decanol and heptanoic acid:

CH3(CH2)8OOC(CH2)5CH3+H2OH+/OHCH3(CH2)8OH+CH3(CH2)5COOH\text{CH}_3(\text{CH}_2)_8\text{OOC}(\text{CH}_2)_5\text{CH}_3 + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{CH}_3(\text{CH}_2)_8\text{OH} + \text{CH}_3(\text{CH}_2)_5\text{COOH}

  • Kinetics : Hydrolysis rates increase with temperature (80–100°C) and catalyst concentration.

  • Stability : Formulations containing this compound show no layer separation after extreme temperature cycling (-20°C to 40°C) .

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes via β-scission and radical pathways , producing alkenes, CO, and smaller esters. Key findings include:

  • Mechanism : Dominated by C–O bond cleavage, yielding decene and heptanoic acid derivatives .

  • Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C, with 95% mass loss by 300°C .

Oxidative Stability

In cosmetic formulations, this compound exhibits resistance to peroxidation due to its saturated alkyl chains:

  • Accelerated Aging Tests : Retains >90% purity after 12 weeks at 40°C/75% relative humidity .

  • Conductivity : Formulations with this compound show low conductivity (0.091–0.138 μS cm1^{-1}), indicating minimal ionic byproduct formation .

Comparative Reactivity

This compound’s reactivity differs from structurally similar esters (Table 2):

CompoundHydrolysis Rate (k, h1^{-1})Thermal Stability (°C)Solubility in Water (mg/L)
This compound0.122100.45
Decyl octanoate0.152050.53
Heptyl decanoate0.181980.25

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural differences between decyl heptanoate and related esters:

Compound CAS Number Molecular Formula Alcohol Component Acid Component Key Applications
This compound 94160-12-0 C₁₇H₃₄O₂ Decyl (C₁₀) Heptanoic acid (C₇) Potential: Surfactants, fragrances
Ethyl heptanoate 106-30-9 C₉H₁₈O₂ Ethyl (C₂) Heptanoic acid (C₇) Flavors (fruity, pineapple notes)
Allyl heptanoate 142-19-8 C₁₀H₁₈O₂ Allyl (C₃) Heptanoic acid (C₇) Flavoring agent, industrial uses
Decyl hexanoate 52363-43-6 C₁₆H₃₂O₂ Decyl (C₁₀) Hexanoic acid (C₆) Cosmetics, lubricants
Methyl heptanoate 106-73-0 C₈H₁₆O₂ Methyl (C₁) Heptanoic acid (C₇) Food additives (fruity aroma)

Key Observations :

  • Chain Length Impact: this compound’s longer alcohol chain (C₁₀) enhances hydrophobicity compared to ethyl or methyl heptanoates, making it suitable for non-polar applications like emollients .

Sensory and Physicochemical Properties

Property This compound Ethyl heptanoate Allyl heptanoate
Odor Likely mild, waxy Fruity, cognac Pungent, fruity
Boiling Point (°C) ~300 (estimated) 188–190 210–215
Solubility Insoluble in H₂O Slightly soluble Insoluble in H₂O
Stability High (long alkyl) Moderate Moderate

Notes:

  • Ethyl heptanoate’s lower molecular weight contributes to its higher volatility and suitability for air fresheners .
  • Allyl heptanoate’s stability in acidic environments makes it valuable in processed foods .

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